molecular formula C14H10BrN B11942199 10-Bromophenanthren-9-amine CAS No. 132493-79-9

10-Bromophenanthren-9-amine

Cat. No.: B11942199
CAS No.: 132493-79-9
M. Wt: 272.14 g/mol
InChI Key: YPGMYQWDJNTPSA-UHFFFAOYSA-N
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Description

10-Bromophenanthren-9-amine is an organic compound with the molecular formula C14H10BrN It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both a bromine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromophenanthren-9-amine typically involves the bromination of phenanthrene followed by amination. One common method starts with the bromination of phenanthrene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the product, 9-bromophenanthrene, is purified by distillation .

The next step involves the conversion of 9-bromophenanthrene to this compound. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by an amine group. The reaction is typically carried out using ammonia or an amine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amination steps, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Bromophenanthren-9-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form 10-aminophenanthrene.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include phenanthren-9-ol and phenanthren-9-alkyl ethers.

    Oxidation: Products include 10-nitrosophenanthren-9-amine and 10-nitrophenanthren-9-amine.

    Reduction: The major product is 10-aminophenanthrene.

Scientific Research Applications

10-Bromophenanthren-9-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 10-Bromophenanthren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with oxidoreductases and other enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromophenanthren-9-amine is unique due to the presence of both a bromine atom and an amine group on the phenanthrene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

10-bromophenanthren-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMYQWDJNTPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132493-79-9
Record name 9-AMINO-10-BROMOPHENANTHRENE
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